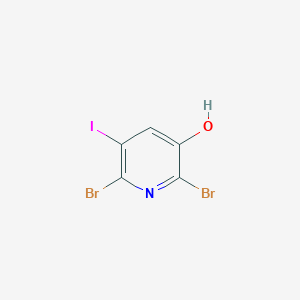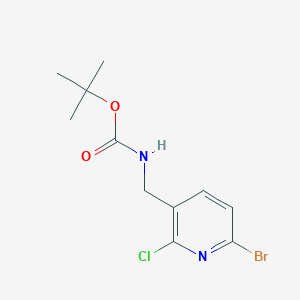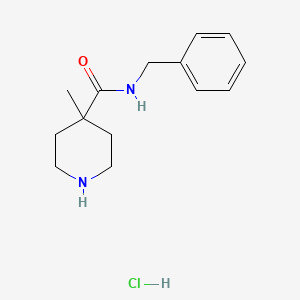
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Descripción general
Descripción
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185299-72-2 . It has a molecular weight of 184.07 and its IUPAC name is (1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is 1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ , a boiling point of 219.8±15.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Organic Synthesis
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is a versatile building block in organic synthesis. It can be used to construct complex molecular architectures due to its reactivity and ability to form stable bonds with a variety of functional groups. For instance, it can serve as a precursor for synthesizing various pyrazole derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
Catalysis
This compound can act as a ligand for transition metal catalysts. The pyrazole ring can coordinate with metals, leading to the formation of catalytic complexes. These complexes are useful in catalyzing a range of reactions, including hydrogenation, carbon-carbon bond formation, and oxidation reactions, which are fundamental in industrial chemistry .
Material Science
In material science, (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be employed to synthesize novel materials with specific properties. For example, it can be used to create fluorescent materials or polymers with unique electronic properties, which have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices .
Medicinal Chemistry
The pyrazole moiety is a common feature in many drug molecules. As such, this compound is valuable in medicinal chemistry for the design and synthesis of new pharmacologically active compounds. It can be used to develop potential treatments for various diseases, including cancer, inflammation, and infectious diseases, by modifying its structure to interact with biological targets .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or standards in chemical assays. They can help in the quantification and detection of other substances due to their predictable reactivity and the ability to form colored complexes with specific analytes .
Environmental Chemistry
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: can also be utilized in environmental chemistry for the removal of pollutants. Its derivatives can be synthesized into materials that capture heavy metals or organic pollutants from water and soil, aiding in environmental clean-up efforts .
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H315, H319, H335 , indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
This interaction can result in the inhibition or activation of the target, depending on the nature of the target and the type of interaction .
Biochemical Pathways
Based on the targets it interacts with, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Based on the compound’s interaction with its targets, it can be inferred that it may lead to changes in cellular functions .
Action Environment
The action, efficacy, and stability of (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects .
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNOTDIMASHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389946.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)
![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)
![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)